molecular formula C10H12O4 B156188 2,5-Dimethoxyphenylacetic acid CAS No. 1758-25-4

2,5-Dimethoxyphenylacetic acid

Cat. No. B156188
CAS RN: 1758-25-4
M. Wt: 196.2 g/mol
InChI Key: BBZDYQUXRFATHZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenylacetic acid is a chemical compound that can be associated with the metabolism of certain psychoactive drugs. It is a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a hallucinogenic drug, as identified in human urine. This compound is formed through the metabolic processes involving monoamine oxidase (MAO) and aldehyde dehydrogenase, which suggests the importance of MAO in the metabolism of 2C-B in humans .

Synthesis Analysis

The synthesis of related compounds provides insight into the methods that could potentially be applied to 2,5-dimethoxyphenylacetic acid. For instance, derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate were synthesized by reacting cupric bromide with methyl 2-acetyl-4,5-dimethoxyphenylacetate, followed by condensation with substituted p-aminobenzoic esters . Although this synthesis does not directly pertain to 2,5-dimethoxyphenylacetic acid, it demonstrates a method of synthesizing dimethoxyphenylacetic acid derivatives.

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 2,5-dimethoxyphenylacetic acid, they do discuss related compounds that share similar structural features. For example, the enzymatic modification of 2,6-dimethoxyphenol to produce dimers with high antioxidant capacity involves the formation of a symmetrical CC linked biphenyl structure . This indicates that dimethoxyphenol compounds can undergo structural modifications to enhance their properties.

Chemical Reactions Analysis

The chemical reactivity of dimethoxyphenyl compounds can be inferred from the reactions of 2,5-dimethoxythiophen, which undergoes electrophilic substitution reactions but is also prone to ring opening by mineral acids and decomposition by butyl-lithium . These reactions suggest that 2,5-dimethoxyphenylacetic acid may also be susceptible to similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethoxyphenylacetic acid are not directly discussed in the provided papers. However, the papers do mention the properties of structurally related compounds. For example, the novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives synthesized from 3,4-dimethoxyacetophenone showed fungicidal and insecticidal activities, which could suggest potential biological activities for 2,5-dimethoxyphenylacetic acid as well .

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

2,5-Dimethoxyphenylacetic acid (2,5-DPA) has been studied for its role in the metabolic pathways of various psychoactive substances. Research on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug, has shown that oxidative deamination leads to the formation of 2,5-DPA as a metabolite (Carmo et al., 2005). This indicates 2,5-DPA's involvement in the biotransformation processes of certain drugs. Further toxicity assessments in hepatocytes from various species, including humans, provided insights into possible toxic effects and interspecies differences in metabolism (Carmo et al., 2005).

Urinary Metabolites Analysis

Another area of research involving 2,5-DPA focuses on the analysis of urinary metabolites. For instance, a study on the in vivo metabolism of 2C-B in rats identified 2,5-DPA as a urinary metabolite, suggesting multiple metabolic pathways, including deamination followed by reduction and oxidation processes (Kanamori et al., 2002). This research contributes to understanding the elimination and transformation pathways of such substances in living organisms.

Synthesis and Analysis of Metabolites

The synthesis and analysis of metabolites are also significant applications of 2,5-DPA. For example, a study synthesized glucuronic acid-conjugated metabolites of 2C-B, including a variant of 2,5-DPA, and developed a method for analyzing these in urine (Kanamori et al., 2017). This kind of research is essential for drug testing and forensic investigations, as it helps in identifying drug metabolites in biological samples.

Chemical Synthesis Processes

Research on 2,5-DPA also encompasses its chemical synthesis. A study described an alternative process for the preparation of 3,4-Dimethoxyphenylacetic acid, closely related to 2,5-DPA (Zhu Jintao, 2010). Such studies are vital for developing efficient and scalable methods for synthesizing compounds with similar structures to 2,5-DPA.

Safety And Hazards

2,5-Dimethoxyphenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZDYQUXRFATHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061948
Record name Benzeneacetic acid, 2,5-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyphenylacetic acid

CAS RN

1758-25-4
Record name 2,5-Dimethoxyphenylacetic acid
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Record name Benzeneacetic acid, 2,5-dimethoxy-
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Record name 2,5-Dimethoxyphenylacetic acid
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Record name Benzeneacetic acid, 2,5-dimethoxy-
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Record name Benzeneacetic acid, 2,5-dimethoxy-
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Record name 2,5-dimethoxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
T Kanamori, K Nagasawa, K Kuwayama… - Journal of forensic …, 2013 - Wiley Online Library
The metabolites of 4‐bromo‐2,5‐dimethoxyphenethylamine (2 C ‐ B ), a psychoactive drug with hallucinogenic activity, were investigated in a urine sample from a user of 2 C ‐ B . The …
Number of citations: 24 onlinelibrary.wiley.com
B McFadden, G Still - The Journal of Organic Chemistry, 1960 - ACS Publications
The mechanism of the amination of various halobenzenes in the presence of sodium amide and liquid ammonia has been elucidated by Roberts and co-workers. 1 2* Such animations …
Number of citations: 2 pubs.acs.org
J Quille - 2015 - cora.ucc.ie
DOB (4‐bromo‐2, 5‐dimethoxyamphetamine) is a newly emerging hallucinogenic amphetamine that sparked serious health warnings in Ireland, following its first seizure back in 2003. …
Number of citations: 0 cora.ucc.ie
T Kanamori, H Inoue, Y Iwata… - Journal of analytical …, 2002 - academic.oup.com
The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a ring-substituted psychoactive phenethylamine, in the rat was studied. Male Wistar rats were administered 10 …
Number of citations: 66 academic.oup.com
T Kanamori, T Yamamuro, K Kuwayama… - Journal of forensic …, 2017 - Wiley Online Library
In the study reported here, two glucuronic acid‐conjugated metabolites of 4‐bromo‐2,5‐dimethoxyphenethylamine (2C‐B)—a ring‐substituted psychoactive phenethylamine—were …
Number of citations: 7 onlinelibrary.wiley.com
T Kanamori, K Kuwayama, K Tsujikawa… - Journal of forensic …, 2011 - Wiley Online Library
This article describes the synthesis and identification of urinary metabolites of 4‐iodo‐2,5‐dimethoxyphenethylamine (2C‐I), a new psychoactive drug. 2C‐I hydrochloride was …
Number of citations: 10 onlinelibrary.wiley.com
H Carmo, JG Hengstler, D De Boer, M Ringel… - Toxicology, 2005 - Elsevier
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a psychoactive designer drug of abuse that is sold under the street names “Venus”, “Bromo”, “Erox”, “XTC” or “Nexus”. Concern has …
Number of citations: 95 www.sciencedirect.com
MS Simon, JB Rogers, W Saenger… - Journal of the …, 1967 - ACS Publications
When 4-nitro-2, 5-dimethoxyphenylacetic acid was treated with thionyl chloride and a small amount of tertiary amine, a sulfur-containing product, CioH8N06SC13, was obtained. A …
Number of citations: 34 pubs.acs.org
H Carmo, D de Boer, F Remião, F Carvalho… - … of Chromatography B, 2004 - Elsevier
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a psychoactive drug of abuse often sold under the general street name “Ecstasy”. Recent reports on the abuse of 2C-B and analogues …
Number of citations: 48 www.sciencedirect.com
R LEINBERGER, A RÉTEY, WE HULL… - European Journal of …, 1981 - Wiley Online Library
1 4‐Hydroxyphenylpyruvate dioxygenase has been purified from beef liver to a specific activity of 0.021 U/mg at 25C. 2 Samples of (3R)‐ and (3S)‐4′‐hydroxyphenyl[3‐ 2 H 1 ]…
Number of citations: 38 febs.onlinelibrary.wiley.com

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